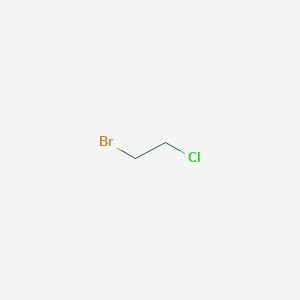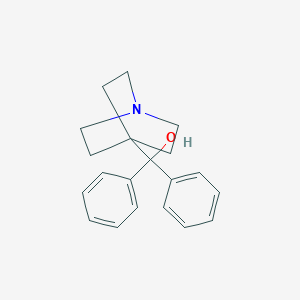
1,6-Dichloronaphthalene
Descripción general
Descripción
1,6-Dichloronaphthalene is an organochlorine compound with the molecular formula C10H6Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 6 positions of the naphthalene ring. This compound is known for its white to off-white crystalline appearance and has a molecular weight of 197.06 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dichloronaphthalene can be synthesized through various methods. One common synthetic route involves the chlorination of naphthalene. This process typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 6 positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, helps in obtaining high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles. For example, reaction with sodium methoxide (NaOCH3) can replace chlorine atoms with methoxy groups.
Reduction Reactions: The compound can be reduced to form naphthalene or partially reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3), potassium hydroxide (KOH)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution: 1,6-Dimethoxynaphthalene
Reduction: Naphthalene
Oxidation: Naphthoquinones
Aplicaciones Científicas De Investigación
1,6-Dichloronaphthalene has several applications in scientific research:
Environmental Studies: It is used as a model compound to study the behavior of chlorinated polycyclic aromatic hydrocarbons in the environment.
Analytical Chemistry: Employed in gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of chlorinated compounds in environmental samples.
Material Science: Utilized in the synthesis of advanced materials and polymers with specific properties.
Biological Research: Investigated for its potential effects on biological systems and its role as a persistent organic pollutant.
Mecanismo De Acción
The mechanism of action of 1,6-dichloronaphthalene involves its interaction with various molecular targets. The compound can undergo reductive dechlorination, where the chlorine atoms are removed through electron transfer processes. This reaction often involves the formation of radical anions, which subsequently undergo cleavage of the carbon-chlorine bond . The resulting radicals can then participate in further chemical reactions, leading to the formation of various products .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dichloronaphthalene
- 1,5-Dichloronaphthalene
- 1,8-Dichloronaphthalene
- 2,3-Dichloronaphthalene
Comparison
1,6-Dichloronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other dichloronaphthalenes, this compound exhibits distinct reactivity in substitution and reduction reactions. For example, 1,4-dichloronaphthalene may show different reactivity due to the position of chlorine atoms, affecting the overall electron distribution and steric hindrance .
Propiedades
IUPAC Name |
1,6-dichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZMDSZTVUPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062137 | |
| Record name | 1,6-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-72-8 | |
| Record name | 1,6-Dichloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dichloronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dichloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DICHLORONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4462ZT5FWO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,6-dichloronaphthalene formation during 1-chloronaphthalene degradation?
A1: During the degradation of 1-chloronaphthalene (CN-1) using different crystalline forms of aluminum oxide (Al2O3), this compound (1,6-DiCN) is observed as a significant byproduct, alongside the desired product, naphthalene. [] This finding indicates that besides the intended hydrodechlorination reaction, an undesirable side reaction, chlorination, also takes place. The specific crystalline structure of the Al2O3 catalyst influences the extent of both reactions. While micro/nano-γ-Al2O3 exhibits the highest degradation efficiency of CN-1, it's important to note that even with this catalyst, a small percentage of the initial CN-1 undergoes chlorination to form 1,6-DiCN and other DiCN isomers. [] This highlights the complexity of the catalytic degradation process and the importance of understanding the factors influencing product selectivity.
Q2: Why is 1,6-DiCN believed to be the favored DiCN isomer formed during this process?
A2: Theoretical calculations of thermodynamic parameters provide insight into the preferential formation of 1,6-DiCN. Calculations of ΔHr (change in enthalpy) and ΔGr (change in Gibbs free energy) suggest that the formation of 1,6-DiCN is thermodynamically favored compared to other possible DiCN isomers. [] This means that the reaction pathway leading to 1,6-DiCN is energetically more favorable, making it the most likely DiCN isomer to form under the given reaction conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)
![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)


